Agdnph
Description
Agdnph (assumed to be a typographical variation of NADPH, Nicotinamide Adenine Dinucleotide Phosphate) is a critical coenzyme in biochemical redox reactions, particularly in anabolic processes such as lipid and nucleic acid synthesis. It serves as a reducing agent, donating electrons in reactions catalyzed by enzymes like glutathione reductase and cytochrome P450 oxidoreductases. Structurally, NADPH consists of a nicotinamide ring, adenine, two ribose sugars, and two phosphate groups, with a reducing equivalent stored in the form of a hydride ion (Figure 1). Its redox activity is central to cellular defense against oxidative stress and biosynthetic pathways.
Properties
CAS No. |
54420-09-6 |
|---|---|
Molecular Formula |
C13H14N4O8 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
[(3E)-2-acetyloxy-3-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate |
InChI |
InChI=1S/C13H14N4O8/c1-8(18)24-7-11(25-9(2)19)6-14-15-12-4-3-10(16(20)21)5-13(12)17(22)23/h3-6,11,15H,7H2,1-2H3/b14-6+ |
InChI Key |
DCFWCNICPPGHCN-MKMNVTDBSA-N |
SMILES |
CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |
Isomeric SMILES |
CC(=O)OCC(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |
Synonyms |
2,3-di-O-acetylglyceroaldehyde-2,4-dinitrophenylhydrazone 2,3-diacetylglyceroaldehyde-2,4-dinitrophenylhydrazone AGDNPH |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
NADPH is often compared to its analogs NADH, FADH₂, and glutathione due to overlapping roles in electron transfer. Key differences include:
Table 1: Structural and Functional Properties of NADPH and Analogous Compounds
NADPH’s additional phosphate group distinguishes it from NADH, enabling selective binding to enzymes with a NADPH-specific binding domain. This structural nuance underpins its specialization in biosynthetic pathways, unlike NADH, which predominates in energy production.
Kinetic and Thermodynamic Data
Studies using stopped-flow spectroscopy and X-ray crystallography reveal that NADPH exhibits a higher binding affinity (Kd = 0.5 µM) for glutathione reductase compared to NADH (Kd = 15 µM). This affinity is attributed to electrostatic interactions between the 2′-phosphate group of NADPH and arginine residues in the enzyme’s active site.
Table 2: Kinetic Parameters for NADPH and NADH in Glutathione Reductase
| Substrate | $ k_{cat} $ (s⁻¹) | $ K_m $ (µM) | Catalytic Efficiency ($ k{cat}/Km $) |
|---|---|---|---|
| NADPH | 450 | 0.5 | 900 |
| NADH | 300 | 15 | 20 |
Stability and Reactivity
NADPH is more sensitive to alkaline conditions than NADH due to its phosphate groups, with a half-life of 12 hours at pH 9.0 versus 24 hours for NADH. In contrast, FADH₂ is prone to auto-oxidation in aerobic environments, limiting its utility outside mitochondrial membranes.
Industrial Catalysis
NADPH-dependent enzymes are engineered for asymmetric synthesis in pharmaceutical manufacturing. For example, ketoreductases utilizing NADPH achieve enantiomeric excess (ee) >99% in statin drug intermediates, outperforming NADH-dependent counterparts (ee = 85–90%).
Biomedical Relevance
NADPH oxidase (NOX) isoforms, which generate reactive oxygen species (ROS), are implicated in chronic inflammation. Inhibitors targeting NOX-2 show 50% higher specificity compared to NADH oxidase inhibitors, underscoring NADPH’s unique role in disease mechanisms.
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